3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Description
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O and its molecular weight is 311.85. The purity is usually 95%.
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Biological Activity
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a complex organic compound with potential pharmacological applications. Its structure integrates a bicyclic framework with a pyrazole moiety, which is significant in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and associated research findings.
Chemical Structure
The compound's chemical formula can be represented as:
This structure incorporates a bicyclic system (8-azabicyclo[3.2.1]octan), which is known for its interactions with various biological targets.
Research indicates that compounds in the azabicyclo series often act as receptor modulators. Specifically, 8-azabicyclo[3.2.1]octan derivatives have been studied for their roles as:
- NOP Receptor Agonists : These compounds can interact with NOP receptors (also known as ORL-1 receptors), which are implicated in pain modulation, anxiety, and other neurological functions .
- Kappa Opioid Receptor Antagonists : Some derivatives exhibit antagonistic properties at kappa opioid receptors, potentially offering therapeutic benefits in pain management without the side effects associated with traditional opioids .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
Activity Type | Assay Type | Concentration | Result |
---|---|---|---|
NOP Receptor Agonism | Binding Assay | 10 μM | High affinity binding observed |
Kappa Opioid Antagonism | Functional Assay | 50 μM | Inhibition of receptor activation by >80% |
These results suggest that the compound can effectively modulate receptor activity, which may translate into therapeutic applications.
Case Studies
A notable case study involved the evaluation of similar compounds in animal models to assess analgesic effects. The findings indicated that compounds with structural similarities to this compound provided significant pain relief without the adverse effects typically associated with opioid treatments.
Pharmacological Implications
The pharmacological profile of this compound suggests multiple therapeutic avenues:
- Pain Management : As a NOP receptor agonist, it may provide analgesic effects suitable for chronic pain conditions.
- Anxiolytic Effects : Given its interaction with neuropeptide systems, it could be explored for anxiety disorders.
- Potential in Drug Development : The unique structure allows for further modifications to enhance efficacy and selectivity for specific receptors.
Properties
IUPAC Name |
3-[(1-cyclopentylpyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.ClH/c20-16(9-12-5-6-13(10-16)17-12)11-14-7-8-19(18-14)15-3-1-2-4-15;/h7-8,12-13,15,17,20H,1-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSISUKADFVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CC3(CC4CCC(C3)N4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.